molecular formula C11H10N2O3 B2672928 N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide CAS No. 2361642-71-7

N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide

Cat. No.: B2672928
CAS No.: 2361642-71-7
M. Wt: 218.212
InChI Key: RJJXRFWFIXAMHS-UHFFFAOYSA-N
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Description

N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol This compound is characterized by the presence of a benzoxazole ring, which is a fused bicyclic structure containing both benzene and oxazole rings

Preparation Methods

The synthesis of N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide typically involves organic synthesis techniques. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities.

Properties

IUPAC Name

N-[(2-oxo-3H-1,3-benzoxazol-5-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-10(14)12-6-7-3-4-9-8(5-7)13-11(15)16-9/h2-5H,1,6H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJXRFWFIXAMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC2=C(C=C1)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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